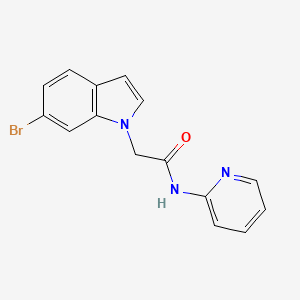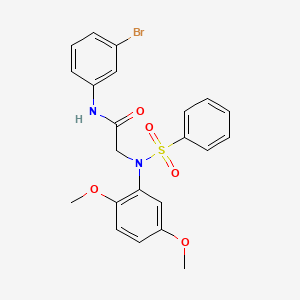
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as DBTMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBTMT belongs to the family of 1,2,4-triazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol may act by inhibiting enzymes or proteins that are essential for the growth and survival of microorganisms or cancer cells.
Biochemical and Physiological Effects:
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research and development of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of other diseases, such as viral infections and parasitic diseases, could also be explored. Finally, the development of new formulations and delivery methods for 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol could enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 3,6-dichlorobenzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting intermediate is then reacted with methylamine and sodium hydroxide to yield 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Scientific Research Applications
5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Several studies have reported the potential use of 5-(3,6-dichloro-1-benzothien-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol as a drug candidate for the treatment of various diseases, such as tuberculosis, fungal infections, and cancer.
properties
IUPAC Name |
3-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S2/c1-16-10(14-15-11(16)17)9-8(13)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLHVIGVPYKWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,6-dichloro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B6005724.png)

![[2-({3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6005746.png)

![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(2-naphthylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6005765.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-methylbutyl)propanamide](/img/structure/B6005791.png)
![N-[4-(dimethylamino)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6005795.png)